molecular formula C15H16O3S B14007691 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- CAS No. 5912-41-4

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-

Cat. No.: B14007691
CAS No.: 5912-41-4
M. Wt: 276.4 g/mol
InChI Key: UGAIPPLVEYTDBN-UHFFFAOYSA-N
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Description

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a thiophene ring, a methanol group, a dioxolane ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the thiophene ring through cyclization reactions.

    Step 2: Introduction of the methanol group via hydroxylation reactions.

    Step 3: Formation of the dioxolane ring through acetalization reactions.

    Step 4: Attachment of the phenyl group through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like distillation, crystallization, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carboxylic acid.

    Reduction: Reduction of the thiophene ring to a tetrahydrothiophene.

    Substitution: Electrophilic substitution on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Tetrahydrothiophenes.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- involves interactions with molecular targets and pathways, such as:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiophenemethanol Derivatives: Compounds with similar thiophene and methanol groups.

    Dioxolane Derivatives: Compounds containing the dioxolane ring.

    Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.

Uniqueness

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties.

Properties

CAS No.

5912-41-4

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

[5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol

InChI

InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3

InChI Key

UGAIPPLVEYTDBN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O

Origin of Product

United States

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